molecular formula C31H52O7 B1261802 17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane

17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane

Cat. No. B1261802
M. Wt: 536.7 g/mol
InChI Key: DRHYLVNJSZLPMV-IOXGOOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane is a steroid acid. It has a role as a metabolite.

Scientific Research Applications

  • Chemical Structure Analysis and Synthesis

    • Research on compounds with similar structures, like 9,14-Epoxy-8,14-seco steroids, contributes to the understanding of the chemical structure and properties of 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane. These studies provide insights into the stability and configuration of such compounds (Asako, Hiraga, & Miki, 1973).
    • An improved synthesis method for optically active steroids, relevant to the production of 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, highlights the importance of such compounds in the synthesis of complex molecular structures (Asako, Hiraga, & Miki, 1973).
  • Potential Medicinal and Biological Applications

    • Novel triterpene methyl esters, which include similar structures to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, have been identified in plants like Antirhea acutata. These compounds demonstrate potential medicinal applications due to their unique chemical structures (Lee et al., 2001).
    • The synthesis and biological activity of brassinolide analogs, including compounds similar to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, highlight their potential in bioassays and as molecular tools in understanding plant growth and development (Back, Janzen, Nakajima, & Pharis, 1999).
  • Chemical Reactions and Transformations

    • Studies on the solvolytic ring opening of steroidal hydroxy epoxides, related to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, offer insights into the reaction mechanisms and potential transformations of such compounds, which can be crucial for their application in various chemical syntheses (Morrison & Wilkinson, 1989).
  • Pharmacological Research

    • Compounds like silvestrol and episilvestrol, which include similar structures to 17,24-epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane, have been isolated from plants and evaluated for their cytotoxicity against human cancer cell lines, suggesting potential pharmacological applications (Hwang et al., 2004).

properties

Product Name

17,24-Epoxy-25-hydroxy-21-methoxy-3,4-secobaccharane

Molecular Formula

C31H52O7

Molecular Weight

536.7 g/mol

IUPAC Name

3-[(3S,4aR,4bS,6aR,7R,8R,10aR,10bR,12aR)-3,8-bis(2-hydroxypropan-2-yl)-12a-methoxycarbonyl-7,10a,10b-trimethyl-2,3,4a,4b,5,6,6a,8,9,10,11,12-dodecahydro-1H-naphtho[1,2-h]chromen-7-yl]propanoic acid

InChI

InChI=1S/C31H52O7/c1-26(2,35)20-11-15-30(7)21(28(20,5)14-13-23(32)33)10-9-19-24-31(25(34)37-8,18-17-29(19,30)6)16-12-22(38-24)27(3,4)36/h19-22,24,35-36H,9-18H2,1-8H3,(H,32,33)/t19-,20+,21-,22+,24-,28+,29-,30-,31+/m1/s1

InChI Key

DRHYLVNJSZLPMV-IOXGOOADSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CC[C@H](O[C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@H]([C@]4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC

Canonical SMILES

CC12CCC3(CCC(OC3C1CCC4C2(CCC(C4(C)CCC(=O)O)C(C)(C)O)C)C(C)(C)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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